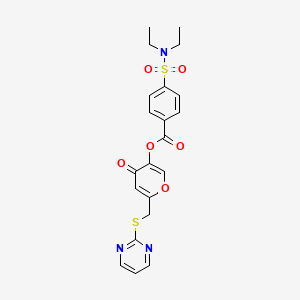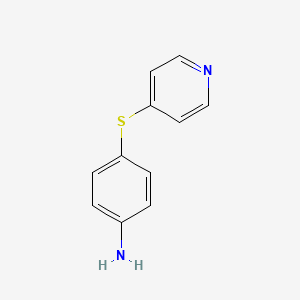
4-(Pyridin-4-ylsulfanyl)aniline
Vue d'ensemble
Description
4-(Pyridin-4-ylsulfanyl)aniline is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with pyridinyl and aniline components, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of related compounds involves multicomponent reactions and stepwise reductions, which could be relevant for the synthesis of 4-(Pyridin-4-ylsulfanyl)aniline .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or multicomponent reactions. For example, a compound with a pyridinyl moiety was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Another related compound was synthesized using a multicomponent reaction, which is a versatile method that could potentially be applied to the synthesis of 4-(Pyridin-4-ylsulfanyl)aniline .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Pyridin-4-ylsulfanyl)aniline has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal structure of a related compound showed that the molecule is essentially coplanar, with specific dihedral angles between the rings . Such structural information is crucial for understanding the reactivity and interaction of the compound .
Chemical Reactions Analysis
The chemical reactivity of compounds containing pyridinyl and aniline groups can be inferred from the studies on similar molecules. For example, the electropolymerization of aniline in a protic ionic liquid with high proton activity has been explored, which could be relevant for understanding the reactivity of the aniline group in 4-(Pyridin-4-ylsulfanyl)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with pyridinyl and aniline components have been studied using computational methods such as Density Functional Theory (DFT). These studies include the calculation of vibrational assignments, chemical shifts, and electronic properties like HOMO and LUMO energies . Additionally, antimicrobial activity and molecular docking studies have been conducted to explore the biological interactions of these compounds .
Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structure of compounds related to 4-(Pyridin-4-ylsulfanyl)aniline has been studied. For instance, the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline was examined, revealing significant insights into molecular interactions and structural configurations. This research is crucial for understanding the physical and chemical properties of such compounds (Krishnan et al., 2021).
Corrosion Inhibition
Research on derivatives of pyridine, which includes compounds like 4-(Pyridin-4-ylsulfanyl)aniline, has shown their effectiveness as corrosion inhibitors. Studies on 4-amino-N,N-di-(2-pyridylmethyl)-aniline, for example, demonstrated its ability to inhibit corrosion in metal structures, particularly in acidic environments (Xu et al., 2015).
Nonlinear Optical (NLO) Applications
Compounds related to 4-(Pyridin-4-ylsulfanyl)aniline have been utilized in nonlinear optical (NLO) applications. For instance, binary adducts between various aniline derivatives and coformers have been synthesized and characterized for their potential in NLO applications (Draguta et al., 2015).
Vibrational Spectra and DFT Studies
Density Functional Theory (DFT) and experimental studies have been conducted on the structure and vibrational spectra of compounds related to 4-(Pyridin-4-ylsulfanyl)aniline. These studies offer valuable insights into the molecular structure and vibrational properties of such compounds (Acosta-Ramírez et al., 2013).
Electrochemical Applications
The electrochemical properties of aniline derivatives, which include 4-(Pyridin-4-ylsulfanyl)aniline, have been explored in various studies. For instance, the electrochemical polymerization of aniline in protic ionic liquids has been investigated, offering insights into the fabrication of high-quality polyaniline (Shen & Huang, 2018).
NMR Chemical Shifts Analysis
Research has been conducted on the chemical shifts in NMR of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, which provides a deeper understanding of the molecular structure and electronic properties of such compounds (Rančić et al., 2014).
Synthesis and Biological Study
The synthesis and biological study of novel compounds related to 4-(Pyridin-4-ylsulfanyl)aniline have been explored. These studies investigate the antimicrobial activity of such compounds and their potential in medical applications (Patel, Patel, & Patel, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 4-(Pyridin-4-ylsulfanyl)aniline are not mentioned in the available literature, it’s worth noting that aniline derivatives are often used in the synthesis of various biologically active compounds . This suggests potential future research directions in the field of medicinal chemistry.
Propriétés
IUPAC Name |
4-pyridin-4-ylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBZIUDPDIPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-ylsulfanyl)aniline | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

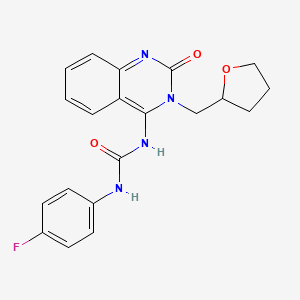
![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)

![N-(2-bromo-4-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide](/img/structure/B3004708.png)
![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)
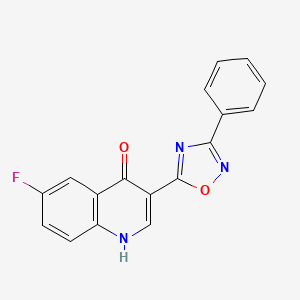
![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)
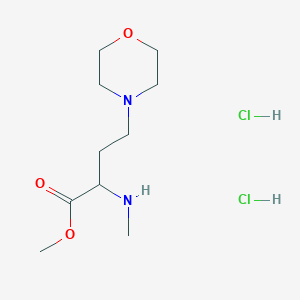
![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)
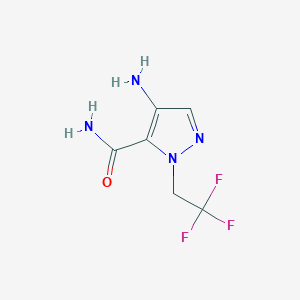
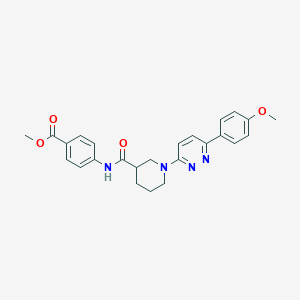
![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)
![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)
